![molecular formula C13H13N7O3 B2795407 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034354-35-1](/img/structure/B2795407.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by condensation with various aromatic and heterocyclic aldehydes and phenacyl bromides .

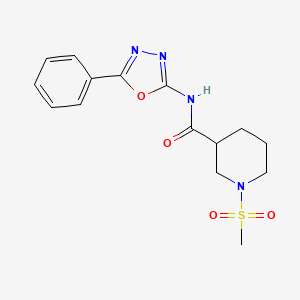

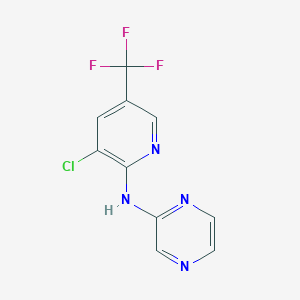

Molecular Structure Analysis

The molecular structure consists of a triazolo[4,3-b]pyridazine core, with a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl group attached to a methyl group. The 6-oxopyridazin-1(6H)-yl moiety completes the structure .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including substitution, oxidation, and reduction. Further studies are needed to explore its reactivity and potential applications .

Applications De Recherche Scientifique

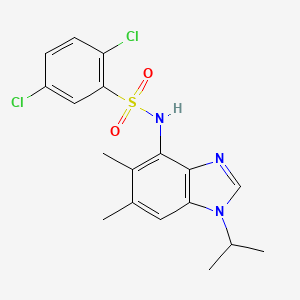

Antiproliferative and Anticancer Activities

Several compounds within the [1,2,4]triazolo[4,3-b]pyridazine class have demonstrated significant anticancer effects due to their ability to inhibit phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The modification of these compounds, by replacing the acetamide group with an alkylurea moiety, retains their antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity. This suggests that these derivatives could serve as potent anticancer agents with lower toxicity profiles, highlighting their potential in cancer therapy (Xiao-meng Wang et al., 2015).

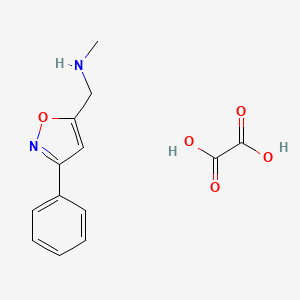

Synthesis and Biological Assessment

The development and synthesis of novel [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides with an oxadiazol cycle indicate a versatile approach to creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds have shown a variety of interesting biological properties, making them significant for further pharmacological studies (V. R. Karpina et al., 2019).

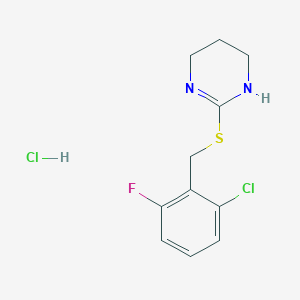

Antioxidant Abilities

Research into the antioxidant capabilities of new derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety has uncovered compounds with significant antioxidant activity, surpassing that of standard antioxidants like ascorbic acid and BHT. This suggests the potential of these compounds in combating oxidative stress-related diseases (R. M. Shakir et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O3/c1-23-12-5-4-9-16-17-10(20(9)18-12)7-14-11(21)8-19-13(22)3-2-6-15-19/h2-6H,7-8H2,1H3,(H,14,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCARLSIHJDKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)C=CC=N3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)

![2,5-dimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2795338.png)

![2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2795340.png)